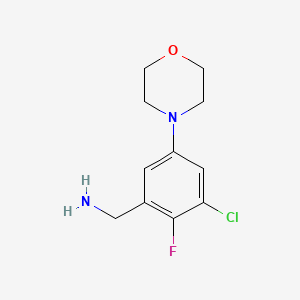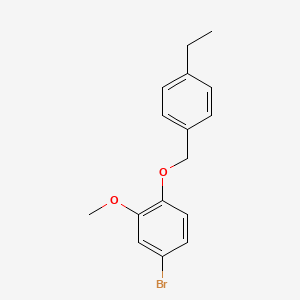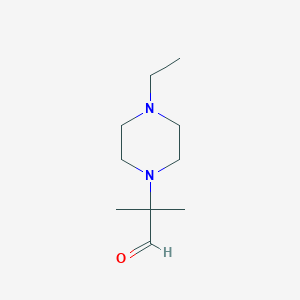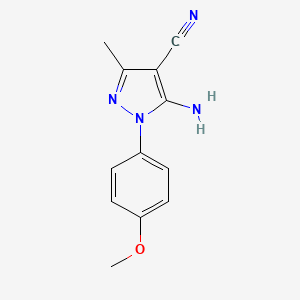![molecular formula C15H11IN2O3 B8281091 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8281091.png)
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyridine rings
Méthodes De Préparation
The synthesis of 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the iodination of a furan ring followed by the formation of the pyridine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
2-Amino-5-iodopyridine: This compound shares the pyridine ring but lacks the furan ring, resulting in different chemical properties and reactivity.
5-Iodo-2-furancarboxylic acid: This compound contains the furan ring but lacks the pyridine ring, leading to different applications and biological activities.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H11IN2O3 |
|---|---|
Poids moléculaire |
394.16 g/mol |
Nom IUPAC |
6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11IN2O3/c1-7-2-4-8(5-3-7)12-11(15(19)20)9-6-10(16)13(17)18-14(9)21-12/h2-6H,1H3,(H2,17,18)(H,19,20) |
Clé InChI |
ADNIJMRXKBVYKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=CC(=C(N=C3O2)N)I)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid](/img/structure/B8281008.png)







![2-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B8281079.png)





